3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic acid

Hydrogen bonding Molecular recognition Target engagement

3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic acid (molecular formula C₁₉H₁₆ClN₃O₄, molecular weight 385.8 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. It features a 4-chlorophenyl-substituted 1,2,4-oxadiazole core connected via a four-carbon butanamido linker to a meta-substituted benzoic acid moiety.

Molecular Formula C19H16ClN3O4
Molecular Weight 385.8 g/mol
Cat. No. B11349716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic acid
Molecular FormulaC19H16ClN3O4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C19H16ClN3O4/c20-14-9-7-12(8-10-14)18-22-17(27-23-18)6-2-5-16(24)21-15-4-1-3-13(11-15)19(25)26/h1,3-4,7-11H,2,5-6H2,(H,21,24)(H,25,26)
InChIKeyQWHHJDKPPQWHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic Acid: Structural Identity and Procurement-Relevant Classification


3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic acid (molecular formula C₁₉H₁₆ClN₃O₄, molecular weight 385.8 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds . It features a 4-chlorophenyl-substituted 1,2,4-oxadiazole core connected via a four-carbon butanamido linker to a meta-substituted benzoic acid moiety . The compound integrates three pharmacophoric elements: an electron-deficient oxadiazole ring capable of π–π stacking and hydrogen bonding, a flexible alkyl linker permitting conformational adaptation to biological targets, and a carboxylic acid terminus enabling salt formation, additional hydrogen bonding, and metal coordination [1]. This specific connectivity pattern distinguishes it from simpler 1,2,4-oxadiazole butanoic acids that lack the benzamide extension, as well as from the PTC Therapeutics nonsense-suppression series in which the oxadiazole is directly attached to the benzoic acid without a butanamido spacer [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic Acid in Targeted Research


The 1,2,4-oxadiazole chemical space encompasses compounds with widely divergent biological profiles determined by subtle variations in linker length, substitution position, and terminal functional groups. The butanamido-benzoic acid extension present in this compound is not merely a solubilizing appendage; it introduces a defined hydrogen-bond donor/acceptor pattern (two H-bond donors, six H-bond acceptors) distinct from the simpler butanoic acid analog (one H-bond donor, four H-bond acceptors) , critically altering target engagement geometry as demonstrated by FABP4 co-crystal structures [1]. Furthermore, the meta-substitution of the benzoic acid on the anilide nitrogen creates a kinked molecular topology that differs fundamentally from ortho-substituted positional isomers such as 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid . Compounds from the PTC Therapeutics series, in contrast, connect the oxadiazole directly to benzoic acid without the butanamido linker, targeting the nonsense suppression pathway [2]—a mechanism unlikely to be engaged by the butanamido-linked topology without explicit experimental validation. These structural divergences mean that even closely related in-class compounds cannot be assumed to exhibit interchangeable target binding, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic Acid vs. Closest Analogs


Molecular Recognition Capacity: H-Bond Donor/Acceptor Expansion vs. Butanoic Acid Analog

The target compound possesses two hydrogen bond donors (carboxylic acid O–H and amide N–H) and six hydrogen bond acceptors (oxadiazole N and O, amide C=O, carboxylic acid C=O and O–H oxygen), compared with one hydrogen bond donor and four hydrogen bond acceptors for the direct butanoic acid analog 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . This expanded H-bond capacity enables the target compound to form more extensive and geometrically distinct polar interaction networks with protein targets. In the FABP4 co-crystal structure of the butanoic acid analog (PDB 7G0Q, 1.02 Å), the ligand occupies the fatty acid binding pocket with its carboxylic acid terminus forming polar contacts with Arg126 and Tyr128 [1]; the target compound's additional benzamide moiety would project beyond this binding mode, potentially engaging auxiliary pocket residues inaccessible to the simpler analog.

Hydrogen bonding Molecular recognition Target engagement

Aldose Reductase Inhibitory Activity: Quantitative Benchmark from the Butanoic Acid Scaffold

The butanoic acid analog 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a validated aldose reductase inhibitor, with a reported IC₅₀ of 17.7 μM (1.77 × 10⁴ nM) against human aldose reductase (AKR1B1) measured via NADPH absorbance decrease at pH 6.2 and 2 °C [1], originally characterized in the context of diabetic complication research by Suzuki et al. (Diabetes, 2001) [2]. The target compound, bearing the additional 3-benzamido-benzoic acid extension, represents a structurally elaborated derivative of this validated pharmacophore. The benzamide extension introduces steric bulk and additional polar functionality at a vector that, based on the FABP4 co-crystal pose of the butanoic acid analog [3], would extend toward solvent or auxiliary binding regions, potentially modulating isoform selectivity and pharmacokinetic properties without abolishing core target engagement.

Aldose reductase Diabetes complications Enzyme inhibition

Positional Isomer Differentiation: meta- vs. ortho-Benzoic Acid Substitution

The target compound bears the benzoic acid group at the meta position of the anilide nitrogen (3-substituted benzoic acid), whereas the commercially available positional isomer 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid (CAS 845889-90-9) carries the carboxylic acid at the ortho position . Both isomers share the identical molecular formula (C₁₉H₁₆ClN₃O₄, MW 385.8 g/mol) but differ in the spatial orientation of the carboxylic acid relative to the butanamido linker. In the ortho isomer, the carboxylic acid can form an intramolecular hydrogen bond with the adjacent amide N–H, constraining the conformational ensemble and potentially masking the acid functionality from intermolecular target engagement. The meta isomer lacks this intramolecular interaction, maintaining the carboxylic acid in a solvent-exposed, target-accessible orientation . This positional difference is known in medicinal chemistry to affect target binding kinetics, aqueous solubility, and metabolic stability [1].

Positional isomerism Binding geometry Structure-activity relationship

Integrin αvβ3 Antagonism: Class-Level Potency Benchmark from the 1,2,4-Oxadiazole Butanoic Acid Scaffold

The 1,2,4-oxadiazole butanoic acid scaffold has been extensively validated as a platform for potent integrin αvβ3 receptor antagonism. Boys et al. (Bioorg. Med. Chem. Lett., 2006) reported a series of β-substituted 1,2,4-oxadiazole butanoic acids achieving sub-nanomolar potency against αvβ3, with compounds demonstrating selectivity relative to the related β3 integrin αIIbβ3 and modest selectivity against αvβ1 and αvβ6 in whole-cell assays [1]. ChEMBL data for this series record IC₅₀ values as low as 0.78 nM against αvβ3 [2]. The target compound, featuring the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl butanamido-benzoic acid architecture, shares the core pharmacophoric elements of these validated integrin antagonists—specifically the oxadiazole ring, the butanoic acid-derived linker, and a terminal aromatic carboxylic acid—while the chlorophenyl substitution at the oxadiazole 3-position and the benzamide extension offer structural diversity vectors for modulating integrin subtype selectivity.

Integrin antagonist αvβ3 Anti-angiogenesis

Optimal Research Application Scenarios for 3-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoic Acid Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Targeting Fatty Acid-Binding Proteins (FABP3/FABP4/FABP5)

This scenario is directly supported by the FABP4 co-crystal structure (Evidence Item 1) and the expanded H-bond capacity (Evidence Item 2).

Aldose Reductase Inhibitor Optimization for Diabetic Complication Research

This scenario is directly supported by the aldose reductase inhibition data (Evidence Item 2).

Integrin αvβ3 Antagonist Development for Anti-Angiogenic Research

This scenario is directly supported by the integrin αvβ3 class-level evidence (Evidence Item 4).

Positional Isomer SAR Studies for Conformational and Binding Analysis

This scenario is directly supported by the positional isomer comparison (Evidence Item 3).

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